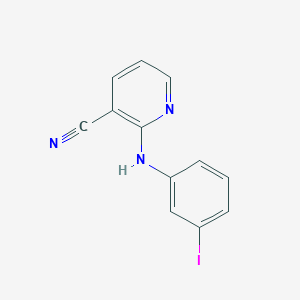

2-(3-Iodoanilino)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

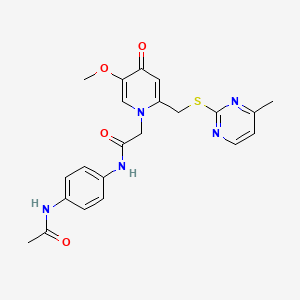

“2-(3-Iodoanilino)pyridine-3-carbonitrile” is a chemical compound with the IUPAC name 2-(3-iodoanilino)nicotinonitrile . It has a molecular weight of 321.12 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-(3-Iodoanilino)pyridine-3-carbonitrile” is 1S/C12H8IN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16) . This indicates the presence of iodine, carbon, hydrogen, and nitrogen atoms in the molecule .Scientific Research Applications

Synthesis and Spectroscopic Analysis :

- A study by Tranfić et al. (2011) discusses the synthesis and structural analysis of pyridine derivatives, including X-ray diffraction and spectroscopic methods like FT-IR, FT-R, and NMR. They explore the structural features and spectral properties of these compounds in various solvents and temperatures (Tranfić, Halambek, Cetina, & Jukić, 2011).

Antimicrobial and Antioxidant Activities :

- Lagu and Yejella (2020) investigated the antimicrobial and antioxidant activities of 2-amino-pyridine-3-carbonitrile derivatives. They found that certain compounds exhibited significant inhibitory effects, highlighting the potential of these derivatives in medicinal chemistry (Lagu & Yejella, 2020).

Inhibitors of SARS CoV-2 RdRp :

- Venkateshan et al. (2020) conducted a study on azafluorene derivatives related to pyridine-3-carbonitrile for their potential as inhibitors of SARS-CoV-2 RdRp. The research included molecular docking analysis and predictions of ADMET properties, indicating the applicability of these compounds in drug discovery for COVID-19 (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

Coordination Chemistry :

- Jamnický, Segl′a, and Koman (1995) explored the coordination chemistry of pyridine-2-carbonitrile, including its reaction with metal salts like copper(II), cobalt(II), and nickel(II). This research provides insights into the complex formation and stereochemistry of these compounds (Jamnický, Segl′a, & Koman, 1995).

Photophysical Properties :

- Toche et al. (2009) developed a synthesis route for pyridine-3-carbonitrile derivatives and studied their photophysical properties. They observed changes in absorption and emission spectra based on the chromospheres' position, which is crucial for applications in materials science (Toche, Kazi, Ghotekar, Bagul, Tantak, & Jachak, 2009).

Novel Synthesis Routes :

- Patil and Mahulikar (2013) presented an innovative protocol for synthesizing pyridine-3-carbonitrile derivatives, highlighting a transition metal-free route and the creation of aromatic rings. This research contributes to the development of novel synthetic methods in organic chemistry (Patil & Mahulikar, 2013).

properties

IUPAC Name |

2-(3-iodoanilino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8IN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGWKSYCIKJUOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Iodoanilino)pyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-({[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2363917.png)

![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)

![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)

![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)

![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2363927.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide](/img/structure/B2363928.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2363931.png)

![methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2363933.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2363937.png)

![N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)